REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([CH2:10][C:11]([NH2:13])=[O:12])#[N:9].C1(=O)CCCCC1.C([O-])(=O)C.[NH4+]>C(O)(=O)C>[C:1]1(=[C:10]([C:8]#[N:9])[C:11]([NH2:13])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer and Dean-Stark trap connected to a condenser, under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
simultaneously separating the water
|
Type
|
DISTILLATION
|
Details
|
by distilling the water-toluene azeotrope
|
Type
|
CUSTOM
|
Details
|
The separated water is collected in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
removed at suitable time intervals
|
Type
|
DISTILLATION
|
Details
|
on completion of the azeotropic distillation, it
|
Type
|
WASH
|
Details
|
washed with 400 ml of a saturated sodium bicarbonate solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 70 ml of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
70 ml of water and dried in an oven at 40° C. under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=C(C(=O)N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 213 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |